3-methyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)butanamide
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Overview
Description
3-methyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)butanamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a dithiazole ring, which is a heterocyclic structure containing both sulfur and nitrogen atoms. The presence of these atoms in the ring contributes to the compound’s reactivity and potential utility in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)butanamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a thioamide with a suitable halide in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like ethanol, and the mixture is heated to facilitate the formation of the dithiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The dithiazole ring can participate in substitution reactions, where one of the atoms in the ring is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives .
Scientific Research Applications
3-methyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)butanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound can be used to study the effects of sulfur-containing heterocycles on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s potential medicinal properties are being explored, particularly its ability to interact with biological targets and pathways. It may have applications in drug discovery and development.
Mechanism of Action
The mechanism of action of 3-methyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)butanamide involves its interaction with molecular targets and pathways. The dithiazole ring can interact with various enzymes and proteins, potentially inhibiting or modulating their activity. The compound’s sulfur atoms may also participate in redox reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-N’-(3-thioxo-3H-1,2,4-dithiazol-5-yl)formimidamide: This compound shares the dithiazole ring structure but differs in the substituents attached to the ring.
3-methyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)butanamide: This compound is structurally similar but may have different physical and chemical properties due to variations in the substituents.
Uniqueness
This compound is unique due to its specific combination of a dithiazole ring with a butanamide group.
Properties
IUPAC Name |
3-methyl-N-(5-sulfanylidene-1,2,4-dithiazol-3-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS3/c1-4(2)3-5(10)8-6-9-7(11)13-12-6/h4H,3H2,1-2H3,(H,8,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJCYFBCIKPFBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=NC(=S)SS1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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